molecular formula C18H16N6O2 B2947868 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1903687-51-3

2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2947868
CAS No.: 1903687-51-3
M. Wt: 348.366
InChI Key: BZHXNNBHPLWPMN-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been reported to target cholinesterase enzymes, specifically acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in nerve signal transmission by breaking down neurotransmitters.

Mode of Action

It’s suggested that the compound may interact with its targets through a nitrogen-mediated hydrogen transfer . This process could potentially alter the function of the target enzymes, leading to changes in neurotransmitter levels.

Biochemical Pathways

The compound likely affects the cholinergic pathway, given its potential interaction with cholinesterase enzymes By inhibiting these enzymes, it could increase the concentration of neurotransmitters, affecting nerve signal transmission

Pharmacokinetics

Similar compounds have been synthesized effectively using various methods , suggesting that they could be well-absorbed and distributed in the body. The metabolism and excretion of these compounds would need to be studied further.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For instance, certain reactions involving similar compounds have been reported to occur under mildly basic conditions

Properties

IUPAC Name

2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-12-16(23-10-5-4-8-15(23)20-12)17(25)19-9-11-24-18(26)13-6-2-3-7-14(13)21-22-24/h2-8,10H,9,11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHXNNBHPLWPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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